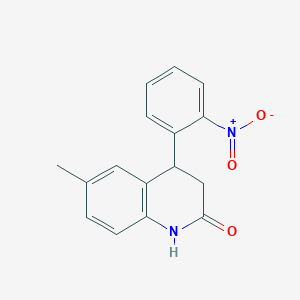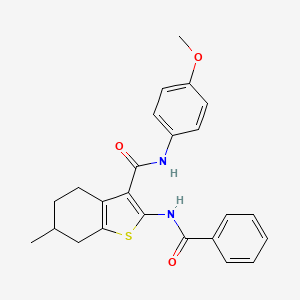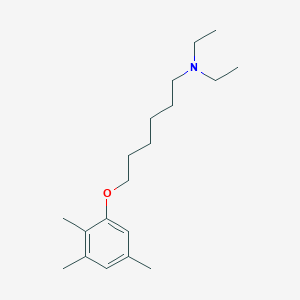![molecular formula C19H30N4O2 B5157094 N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)
N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide, also known as JNJ-1930942, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. JNJ-1930942 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals.
Mecanismo De Acción
N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide acts as a selective antagonist of TRPV1. By blocking the activation of TRPV1, this compound can reduce the transmission of pain signals. The TRPV1 channel is also involved in the regulation of body temperature and the inflammatory response. Therefore, TRPV1 antagonists, such as this compound, may have potential applications in the treatment of other conditions, such as fever and inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce pain in various animal models, including models of inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to reduce hyperalgesia, which is an increased sensitivity to pain. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide has several advantages for lab experiments. It is a selective antagonist of TRPV1, which allows for the specific investigation of the role of TRPV1 in pain and other physiological processes. This compound has also been shown to have a favorable safety profile in preclinical studies, which is important for the development of new drugs.
However, there are also limitations to the use of this compound in lab experiments. TRPV1 is involved in the regulation of body temperature and the inflammatory response, which may complicate the interpretation of results. In addition, the use of this compound may not be appropriate for all types of pain, as TRPV1 is not the only ion channel involved in pain transmission.
Direcciones Futuras
There are several future directions for the investigation of N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide. One potential application is in the treatment of chronic pain, which is a major clinical problem. This compound may also have potential applications in the treatment of other conditions, such as fever and inflammation. In addition, further investigation of the mechanism of action of this compound may lead to the discovery of new targets for the treatment of pain and other conditions.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound is a selective antagonist of TRPV1, which is involved in the transmission of pain signals. This compound has been extensively studied for its potential application in the treatment of pain, and has shown promising results in preclinical studies. Further investigation of this compound may lead to the discovery of new targets for the treatment of pain and other conditions.
Métodos De Síntesis
The synthesis of N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide involves several steps, including the reaction of cyclohexylmethylamine with 3-pyridinecarboxaldehyde to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with succinic anhydride to form the succinimide. Finally, the succinimide is reacted with N,N-dimethylamine to produce this compound.
Aplicaciones Científicas De Investigación
N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide has been extensively studied for its potential application in the treatment of pain. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 is expressed in sensory neurons and is involved in the transmission of pain signals. Therefore, TRPV1 antagonists, such as this compound, have been investigated as potential analgesic agents.
Propiedades
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-N',N'-dimethylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-22(2)18(25)12-11-17(24)21-14-15-8-7-13-20-19(15)23(3)16-9-5-4-6-10-16/h7-8,13,16H,4-6,9-12,14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJRERRTUPRPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)NCC1=C(N=CC=C1)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)

![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)


![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)